2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride
Overview
Description
Synthesis Analysis
PEA-HCl is a piperidine derivative, and piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Molecular Structure Analysis
The molecular formula of PEA-HCl is C9H17Cl2NO2 . Its average mass is 242.143 Da, and its monoisotopic mass is 241.063629 Da .Scientific Research Applications
Anti-Acetylcholinesterase Activity
- A study by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. The introduction of bulky moieties and certain groups enhanced the activity significantly. One compound, in particular, showed strong inhibition of acetylcholinesterase and was considered for development as an antidementia agent (Sugimoto et al., 1990).
Antimicrobial Activities
- Ovonramwen et al. (2019) synthesized and characterized a compound related to piperidine for microbial activities. This compound showed moderate activities against several microbes, including Escherichia coli and Staphylococcus aureus (Ovonramwen et al., 2019).
Cytotoxic and Anticancer Agents
- Dimmock et al. (1998) synthesized piperidine derivatives as potential cytotoxic and anticancer agents. These compounds displayed significant cytotoxicity toward various cell lines and suggested a new class of cytotoxic agents (Dimmock et al., 1998).
- Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents. Certain compounds showed strong anticancer activities relative to standard drugs (Rehman et al., 2018).
Molecular Structure and Synthesis
- Zheng Rui (2010) conducted research on the synthesis of a compound structurally related to piperidine, focusing on the molecular structure and its characterization (Zheng Rui, 2010).
Antibacterial Activity
- Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores and evaluated their antibacterial potentials. The compounds showed moderate inhibitory activities against various bacterial strains (Iqbal et al., 2017).
Properties
IUPAC Name |
2-piperidin-4-ylethyl 2-chloroacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2.ClH/c10-7-9(12)13-6-3-8-1-4-11-5-2-8;/h8,11H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHIGRKWHLZILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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